

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Interpretation of 2,3-Dichloropentane

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## Compound of Interest

Compound Name: 2,3-Dichloropentane

Cat. No.: B1606421

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This document provides a detailed guide to the interpretation of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **2,3-dichloropentane**. Due to the absence of readily available experimental spectra in public databases, this note utilizes predicted spectral data to illustrate the structural elucidation process. The methodologies and interpretation principles outlined are broadly applicable to the analysis of halogenated organic compounds.

## Predicted NMR Data Presentation

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,3-dichloropentane**. These values were calculated using advanced NMR prediction software and serve as a reference for spectral interpretation.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2,3-Dichloropentane**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (CH <sub>3</sub> )	~1.10	Triplet	~7.0
H2 (CHCl)	~4.20	Multiplet	-
H3 (CHCl)	~4.00	Multiplet	-
H4 (CH <sub>2</sub> )	~1.90 (diastereotopic)	Multiplet	-
H5 (CH <sub>3</sub> )	~1.60	Doublet	~6.5

Table 2: Predicted <sup>13</sup>C NMR Data for **2,3-Dichloropentane**

Carbon	Chemical Shift (ppm)
C1 (CH <sub>3</sub> )	~12
C2 (CHCl)	~65
C3 (CHCl)	~68
C4 (CH <sub>2</sub> )	~28
C5 (CH <sub>3</sub> )	~20

## Experimental Protocols

A standard protocol for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of a small organic molecule like **2,3-dichloropentane** is provided below.

### Protocol 1: Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **2,3-dichloropentane** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl<sub>3</sub>). The typical volume required is 0.6-0.7 mL.
- **Dissolution:** Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Standard Addition (Optional):** For a precise chemical shift reference, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
- **Capping:** Securely cap the NMR tube.

## Protocol 2: NMR Data Acquisition

- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Locking and Shimming:** The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a standard pulse sequence (e.g., zg30).
  - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
  - The acquisition time is typically a few minutes.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
  - A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of  $^{13}\text{C}$ .

- The acquisition time can range from 20 minutes to several hours depending on the sample concentration.
- Data Processing:
  - Perform a Fourier transform on the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift axis using the solvent peak or the internal standard.
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in the interpretation of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2,3-dichloropentane**.

Caption: Logical workflow for the interpretation of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

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